1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide can be synthesized through several methods. One common approach involves the use of “Click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield . The reaction typically involves the following steps:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper catalyst.
- Isolation and purification of the desired triazole product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as aqueous medium reactions, is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its activity .
Comparison with Similar Compounds
1H-1,2,3-Triazole: A parent compound with similar structural features but lacking the ethyl and hydroxyl groups.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions in the ring.
Fluconazole: A triazole-based antifungal drug with a similar core structure but different substituents.
Uniqueness: 1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the ethyl and hydroxyl groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C5H8N4O2 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
1-ethyl-5-oxo-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C5H8N4O2/c1-2-9-5(11)3(4(6)10)7-8-9/h8H,2H2,1H3,(H2,6,10) |
InChI Key |
AQHNHSLLZZUBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=NN1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.